molecular formula C14H9Cl2NO3 B602256 Diclofenac 2,5-Quinone Imine CAS No. 1254576-93-6

Diclofenac 2,5-Quinone Imine

Cat. No.: B602256
CAS No.: 1254576-93-6
M. Wt: 310.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diclofenac 2,5-Quinone Imine is a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound is formed through the oxidative metabolism of diclofenac and is known for its potential hepatotoxicity. Diclofenac is commonly prescribed for the treatment of rheumatic diseases and muscle pain, but its metabolism can lead to the formation of reactive intermediates like this compound, which can interact with cellular components and cause adverse effects .

Scientific Research Applications

Diclofenac 2,5-Quinone Imine has several scientific research applications, including:

Mechanism of Action

Target of Action

Diclofenac 2,5-Quinone Imine is an oxidative derivative of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID). The primary targets of this compound are proteins and glutathione present in the liver . These targets play a crucial role in maintaining cellular functions and detoxification processes within the body.

Biochemical Pathways

The bioactivation of Diclofenac occurs via glucuronidation or oxidative metabolism . Both pathways result in reactive species. The oxidative metabolism of Diclofenac leads to the formation of this compound. This metabolite can bind covalently to proteins, leading to a disruption of critical cellular functions or to an immunological response .

Pharmacokinetics

Diclofenac is predominantly metabolized by CYP2C9 . Studies with 14C-labeled Diclofenac reveal that in humans, Diclofenac is almost completely metabolized and only a little unmodified Diclofenac is found either in urine or bile . The pharmacokinetics of Diclofenac and its metabolites, including this compound, significantly impact their bioavailability and therapeutic efficacy.

Result of Action

The formation of this compound and its interaction with proteins can lead to hepatotoxicity . In rare cases, this can result in severe liver damage . The metabolites formed may bind covalently to proteins, leading to a disruption of critical cellular functions or to an immunological response .

Safety and Hazards

Diclofenac 2,5-Quinone Imine is toxic if swallowed . It has been associated with idiosyncratic hepatotoxicity due to diclofenac metabolism .

Future Directions

Future research could focus on the photocatalytic degradation of diclofenac and other structurally related pharmaceutical compounds from any water body . This could help in the removal of these emerging contaminants from water resources.

Biochemical Analysis

Biochemical Properties

Diclofenac 2,5-Quinone Imine is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules. It is predominantly metabolized by CYP2C9 . The compound is known to form reactive benzoquinone imine intermediates . These intermediates can subsequently react with nucleophiles present in the liver in the form of glutathione or proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s reactive metabolites may bind covalently to proteins, leading to a disruption of critical cellular functions or to an immunological response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The formation of the quinone imine metabolite is found to be responsible for idiosyncratic toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that these quinone imines do not react with glutathione exclusively but also with larger molecules such as the model protein β-lactoglobulin A .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that Diclofenac-induced liver injury is rare, and it is thought to be idiosyncratic drug-induced liver injury .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. The bioactivation of Diclofenac occurs via glucuronidation or oxidative metabolism , whereby both pathways result in reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diclofenac 2,5-Quinone Imine can be synthesized through the electrochemical oxidation of diclofenac. This process involves the use of a boron-doped diamond working electrode in a thin-layer cell. The oxidation is carried out under controlled conditions to ensure the formation of the quinone imine intermediate .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced as a research chemical. Companies like Synchemia manufacture and supply high-purity this compound for pharmaceutical quality control applications .

Chemical Reactions Analysis

Types of Reactions: Diclofenac 2,5-Quinone Imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Diclofenac 2,5-Quinone Imine is unique due to its specific formation from diclofenac and its role in diclofenac-induced hepatotoxicity. While other quinone imines also exhibit reactivity with cellular nucleophiles, this compound is particularly significant in the context of drug-induced liver injury .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac 2,5-Quinone Imine involves the conversion of Diclofenac into its quinone imine derivative through a series of reactions.", "Starting Materials": [ "Diclofenac", "Sodium Nitrite", "Hydrochloric Acid", "Sodium Hydroxide", "Copper(II) Sulfate Pentahydrate", "Sodium Chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Diclofenac is dissolved in a mixture of hydrochloric acid and water.", "Step 2: Sodium nitrite is added to the solution to form a diazonium salt.", "Step 3: The diazonium salt is then treated with copper(II) sulfate pentahydrate to form a copper complex.", "Step 4: The copper complex is then treated with sodium hydroxide to generate the quinone imine derivative.", "Step 5: The product is isolated by filtration and washed with water and ethanol." ] }

CAS No.

1254576-93-6

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.14

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States
Customer
Q & A

Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?

A1: this compound is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including this compound.

Q2: What evidence supports the formation of this compound in vivo?

A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of this compound with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of this compound as a result of diclofenac metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.